N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide, also known as DMPEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPEB belongs to the class of benzamides and is a potent and selective antagonist of the dopamine D3 receptor.
Mechanism of Action
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor. The dopamine D3 receptor is primarily located in the mesolimbic pathway, which is involved in the reward pathway in the brain. By blocking the dopamine D3 receptor, this compound inhibits the effects of dopamine on this pathway, which is thought to be responsible for the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective antagonistic effects on the dopamine D3 receptor. This compound has been shown to inhibit the effects of cocaine and other drugs of abuse, making it a potential treatment for drug addiction. This compound has also been studied for its potential applications in the treatment of schizophrenia, as the dopamine D3 receptor is implicated in the pathophysiology of schizophrenia.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide has several advantages for use in lab experiments. This compound is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of the dopamine D3 receptor in the brain. This compound has also been shown to be effective in inhibiting the effects of cocaine and other drugs of abuse, making it a potential treatment for drug addiction. However, this compound has some limitations, such as its potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide. One potential direction is the optimization of this compound to improve its pharmacokinetic properties, such as its bioavailability and half-life. Another potential direction is the development of this compound analogs with improved selectivity and potency. Additionally, further research is needed to fully understand the role of the dopamine D3 receptor in drug addiction and other neuropsychiatric disorders. Overall, this compound has significant potential for use in scientific research and drug development.
Synthesis Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide involves several steps, including the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. The resulting compound is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide has been extensively studied for its potential applications in scientific research. This compound is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the reward pathway in the brain. This compound has been shown to inhibit the effects of cocaine and other drugs of abuse, making it a potential treatment for drug addiction. This compound has also been studied for its potential applications in the treatment of schizophrenia, as the dopamine D3 receptor is implicated in the pathophysiology of schizophrenia.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13-9-14(2)11-16(10-13)19(21)20-8-7-15-5-6-17(22-3)18(12-15)23-4/h5-6,9-12H,7-8H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROWTFMWSVNXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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